molecular formula C9H10Cl2FNO2S B2573105 N-[1-(2,4-Dichlorophenyl)ethyl]-N-methylsulfamoyl fluoride CAS No. 2411289-81-9

N-[1-(2,4-Dichlorophenyl)ethyl]-N-methylsulfamoyl fluoride

Cat. No.: B2573105
CAS No.: 2411289-81-9
M. Wt: 286.14
InChI Key: OZNPPKWMZAKPLX-UHFFFAOYSA-N
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Description

N-[1-(2,4-Dichlorophenyl)ethyl]-N-methylsulfamoyl fluoride is an organic compound with the molecular formula C9H10Cl2FNO2S It is characterized by the presence of a dichlorophenyl group, an ethyl chain, a methylsulfamoyl group, and a fluoride atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(2,4-Dichlorophenyl)ethyl]-N-methylsulfamoyl fluoride typically involves the reaction of 2,4-dichlorophenyl ethylamine with methylsulfonyl fluoride under controlled conditions. The reaction is carried out in the presence of a suitable base, such as triethylamine, to facilitate the formation of the desired product. The reaction is typically conducted at room temperature and monitored using techniques such as thin-layer chromatography (TLC) to ensure completion.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process may be optimized for higher yields and purity, with additional purification steps such as recrystallization or column chromatography to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

N-[1-(2,4-Dichlorophenyl)ethyl]-N-methylsulfamoyl fluoride can undergo various chemical reactions, including:

    Substitution Reactions: The fluoride atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alcohols. The reactions are typically carried out in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile.

    Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used to oxidize the compound.

    Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride can be employed for reduction reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield sulfonamide derivatives, while oxidation reactions may produce sulfonic acid derivatives.

Scientific Research Applications

N-[1-(2,4-Dichlorophenyl)ethyl]-N-methylsulfamoyl fluoride has several scientific research applications, including:

    Chemistry: It is used as a reagent in organic synthesis for the preparation of various derivatives.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[1-(2,4-Dichlorophenyl)ethyl]-N-methylsulfamoyl fluoride involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular pathways involved are still under investigation, but it is believed that the dichlorophenyl and sulfonyl fluoride groups play a crucial role in its activity.

Comparison with Similar Compounds

Similar Compounds

  • N-[1-(3,4-Dichlorophenyl)ethyl]-N-methylsulfamoyl fluoride
  • N-[1-(2,4-Dichlorophenyl)ethyl]-N-methylsulfamoyl chloride

Uniqueness

N-[1-(2,4-Dichlorophenyl)ethyl]-N-methylsulfamoyl fluoride is unique due to the presence of the fluoride atom, which can significantly influence its reactivity and biological activity compared to similar compounds with different substituents

Properties

IUPAC Name

N-[1-(2,4-dichlorophenyl)ethyl]-N-methylsulfamoyl fluoride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10Cl2FNO2S/c1-6(13(2)16(12,14)15)8-4-3-7(10)5-9(8)11/h3-6H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OZNPPKWMZAKPLX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=C(C=C(C=C1)Cl)Cl)N(C)S(=O)(=O)F
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10Cl2FNO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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